molecular formula C20H21FN2O3S B2952639 2-(3,4-dimethoxyphenyl)-1-(2-((4-fluorobenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)ethanone CAS No. 851800-17-4

2-(3,4-dimethoxyphenyl)-1-(2-((4-fluorobenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)ethanone

Cat. No.: B2952639
CAS No.: 851800-17-4
M. Wt: 388.46
InChI Key: XPTHAAYQRIQFLR-UHFFFAOYSA-N
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Description

2-(3,4-Dimethoxyphenyl)-1-(2-((4-fluorobenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)ethanone is a complex organic compound characterized by its unique structure, which includes a dimethoxyphenyl group, a fluorobenzylthio group, and an imidazole ring. This compound is of interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3,4-dimethoxyphenyl)-1-(2-((4-fluorobenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)ethanone typically involves multiple steps:

    Formation of the Imidazole Ring: The imidazole ring can be synthesized through the condensation of glyoxal, formaldehyde, and ammonia or primary amines under acidic conditions.

    Introduction of the Fluorobenzylthio Group: This step involves the nucleophilic substitution reaction where a thiol group is introduced to the imidazole ring, followed by the attachment of the fluorobenzyl group through a substitution reaction.

    Attachment of the Dimethoxyphenyl Group: The final step involves the coupling of the dimethoxyphenyl group to the imidazole derivative through a Friedel-Crafts acylation reaction.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of quinones.

    Reduction: Reduction reactions can occur at the carbonyl group, converting it to an alcohol.

    Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Reagents like nitric acid for nitration or bromine for halogenation.

Major Products

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Nitro or halogenated derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for various modifications, making it a versatile intermediate in organic synthesis.

Biology

In biological research, the compound is studied for its potential pharmacological properties. It may exhibit activity against certain enzymes or receptors, making it a candidate for drug development.

Medicine

The compound’s potential medicinal properties are of interest, particularly in the development of new therapeutic agents. Its interactions with biological targets could lead to the discovery of new treatments for diseases.

Industry

In the industrial sector, the compound may be used in the development of new materials or as a catalyst in chemical reactions. Its unique properties could enhance the performance of industrial processes.

Mechanism of Action

The mechanism of action of 2-(3,4-dimethoxyphenyl)-1-(2-((4-fluorobenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)ethanone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, altering their activity and leading to various biological effects. The pathways involved could include signal transduction, enzyme inhibition, or receptor modulation.

Comparison with Similar Compounds

Similar Compounds

  • 2-(3,4-Dimethoxyphenyl)-1-(2-((4-chlorobenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)ethanone
  • 2-(3,4-Dimethoxyphenyl)-1-(2-((4-methylbenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)ethanone

Uniqueness

The uniqueness of 2-(3,4-dimethoxyphenyl)-1-(2-((4-fluorobenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)ethanone lies in the presence of the fluorobenzylthio group, which can significantly influence its chemical and biological properties. This fluorine atom can enhance the compound’s stability, lipophilicity, and ability to interact with biological targets compared to its analogs.

Properties

IUPAC Name

2-(3,4-dimethoxyphenyl)-1-[2-[(4-fluorophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21FN2O3S/c1-25-17-8-5-15(11-18(17)26-2)12-19(24)23-10-9-22-20(23)27-13-14-3-6-16(21)7-4-14/h3-8,11H,9-10,12-13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XPTHAAYQRIQFLR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)CC(=O)N2CCN=C2SCC3=CC=C(C=C3)F)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21FN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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